
2,5-Dibromo-3-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-3-methoxyphenol is an organic compound with the molecular formula C7H6Br2O2 It is a derivative of phenol, where two bromine atoms are substituted at the 2nd and 5th positions, and a methoxy group is substituted at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-methoxyphenol typically involves the bromination of 3-methoxyphenol. One common method includes the acetylation of 3-methoxyphenol to protect the phenolic hydroxyl group, followed by bromination using bromine in the presence of a catalyst such as iron powder. The final step involves deacetylation to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dibromo-3-methoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The phenolic hydroxyl group can undergo oxidation to form quinones, while reduction reactions can modify the bromine atoms.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of a catalyst like iron powder.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.
Aplicaciones Científicas De Investigación
2,5-Dibromo-3-methoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an antioxidant and its ability to scavenge free radicals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Dibromo-3-methoxyphenol involves its interaction with various molecular targets. Its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals. The phenolic hydroxyl group plays a crucial role in this process by stabilizing the free radicals through resonance .
Comparación Con Compuestos Similares
2,5-Dibromo-3-methoxyphenol can be compared with other similar compounds such as:
2,5-Dibromo-3-methylthiophene: This compound also undergoes substitution reactions and has been studied for its biological activities.
4,6-Dibromo-2-(3,5-dimethylphenylimino)methyl-3-methoxyphenol: This compound has been synthesized and characterized for its radical scavenging activities.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other brominated phenols.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis, and its potential biological activities warrant further investigation.
Propiedades
Fórmula molecular |
C7H6Br2O2 |
|---|---|
Peso molecular |
281.93 g/mol |
Nombre IUPAC |
2,5-dibromo-3-methoxyphenol |
InChI |
InChI=1S/C7H6Br2O2/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3,10H,1H3 |
Clave InChI |
HJJQVFYXRQNJLF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4,4'-Bis-trifluoromethyl]bis[(2,4-difluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13900902.png)

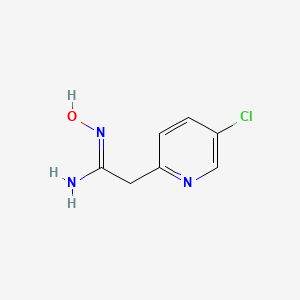
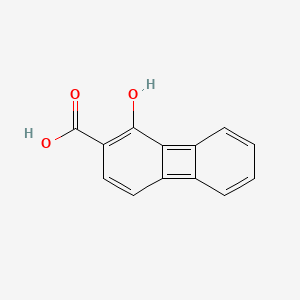
![3-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13900927.png)
![[(1S,3R,5S)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13900938.png)
![Methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13900939.png)
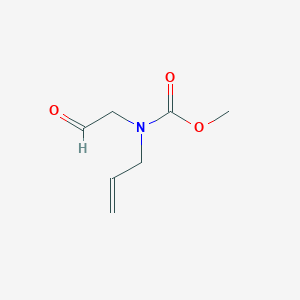
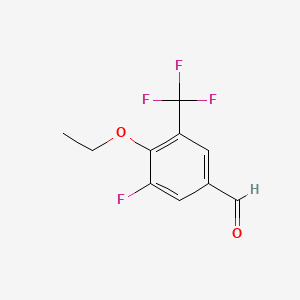
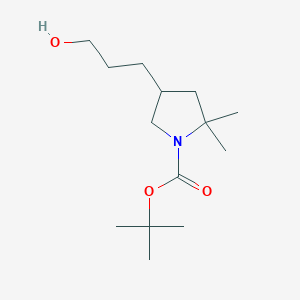


![Tert-butyl 4-(4-methoxyphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13900969.png)

